molecular formula C35H35Sb B14707772 Antimony, pentakis(4-methylphenyl)- CAS No. 13328-67-1

Antimony, pentakis(4-methylphenyl)-

Cat. No.: B14707772
CAS No.: 13328-67-1
M. Wt: 577.4 g/mol
InChI Key: GNQXBGQXVGAVEZ-UHFFFAOYSA-N
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Description

Antimony, pentakis(4-methylphenyl)- is a chemical compound with the molecular formula C₃₅H₃₅Sb. It is an organometallic compound where antimony is bonded to five 4-methylphenyl groups. This compound is part of the broader class of pentavalent antimony compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry .

Preparation Methods

The synthesis of Antimony, pentakis(4-methylphenyl)- typically involves the reaction of antimony pentachloride with 4-methylphenyl magnesium bromide (a Grignard reagent). The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction scheme is as follows:

SbCl5+5C6H4CH3MgBrSb(C6H4CH3)5+5MgBrCl\text{SbCl}_5 + 5 \text{C}_6\text{H}_4\text{CH}_3\text{MgBr} \rightarrow \text{Sb}(\text{C}_6\text{H}_4\text{CH}_3)_5 + 5 \text{MgBrCl} SbCl5​+5C6​H4​CH3​MgBr→Sb(C6​H4​CH3​)5​+5MgBrCl

Chemical Reactions Analysis

Antimony, pentakis(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form antimony oxides. Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reduction reactions can convert pentavalent antimony to trivalent antimony compounds.

    Substitution: The phenyl groups can be substituted with other ligands through reactions with halogens or acids.

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimony, pentakis(4-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Antimony, pentakis(4-methylphenyl)- involves its interaction with cellular components. In biological systems, it can interact with thiol-containing proteins and enzymes, disrupting their function. This interaction can lead to apoptosis in cancer cells, making it a potential anticancer agent. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and the generation of reactive oxygen species .

Comparison with Similar Compounds

Similar compounds to Antimony, pentakis(4-methylphenyl)- include other pentavalent antimony compounds such as:

  • Antimony pentachloride (SbCl₅)
  • Antimony pentafluoride (SbF₅)
  • Triphenylantimony (Sb(C₆H₅)₃)

Compared to these compounds, Antimony, pentakis(4-methylphenyl)- is unique due to the presence of five 4-methylphenyl groups, which can influence its reactivity and applications. For example, the methyl groups can provide steric hindrance, affecting the compound’s interaction with other molecules .

Properties

CAS No.

13328-67-1

Molecular Formula

C35H35Sb

Molecular Weight

577.4 g/mol

IUPAC Name

pentakis(4-methylphenyl)-λ5-stibane

InChI

InChI=1S/5C7H7.Sb/c5*1-7-5-3-2-4-6-7;/h5*3-6H,1H3;

InChI Key

GNQXBGQXVGAVEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Sb](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C

Origin of Product

United States

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